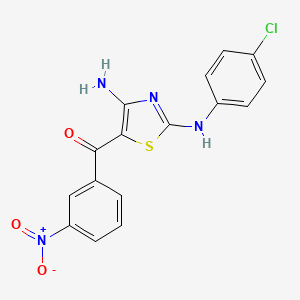![molecular formula C22H30N6O3 B2460492 1'-(4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanoyl)-[1,4'-bipiperidine]-4'-carboxamide CAS No. 451469-39-9](/img/structure/B2460492.png)
1'-(4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanoyl)-[1,4'-bipiperidine]-4'-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1'-(4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanoyl)-[1,4'-bipiperidine]-4'-carboxamide is a useful research compound. Its molecular formula is C22H30N6O3 and its molecular weight is 426.521. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis typically involves multi-step organic reactions. Starting from basic organic substrates, the preparation includes nitration, reduction, and cyclization processes. Precise reaction conditions—such as temperature control, use of catalysts, and solvent selection—are crucial to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: : In an industrial setting, scale-up processes are employed to produce this compound in larger quantities. Continuous flow chemistry and automated reactors enhance efficiency and consistency, while stringent quality control measures are implemented to meet regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The triazinone moiety can undergo oxidation, leading to various oxidative derivatives.
Reduction: : Selective reduction of functional groups within the molecule modifies its chemical properties.
Substitution: : The bipiperidine ring can participate in nucleophilic substitution reactions, replacing certain functional groups with others.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or potassium permanganate in acidic conditions.
Reduction: : Sodium borohydride or catalytic hydrogenation.
Substitution: : Various halogenating agents, such as alkyl halides, in polar aprotic solvents.
Major Products: : Products of these reactions can vary widely, depending on the specific reaction pathways and conditions. For example, oxidation can produce different oxidized derivatives, while substitution reactions can yield various functionalized derivatives.
Scientific Research Applications: : 1'-(4-(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanoyl)-[1,4'-bipiperidine]-4'-carboxamide holds promise in numerous scientific domains:
Chemistry: : As a synthetic intermediate, it aids in the creation of more complex molecules.
Biology: : Its interaction with biological systems is studied for its potential therapeutic applications.
Medicine: : Investigated for its pharmacological effects, this compound could contribute to the development of new drugs.
Industry: : Its unique chemical properties make it useful in various industrial applications, from material science to chemical manufacturing.
Mechanism of Action: : The compound's mechanism of action primarily involves its interaction with specific molecular targets. Its structure allows it to engage in binding interactions with proteins, enzymes, or receptors, influencing various biochemical pathways. Detailed mechanistic studies reveal its impact on cellular processes, providing insights into its potential therapeutic benefits.
Comparison with Similar Compounds: : When compared to other compounds with similar structural motifs, this compound stands out due to its distinct functional groups and resultant chemical behavior. For instance:
Similar Compounds: : 1'-(4-(4-oxobenzo[d][1,2,3]triazol-3-yl)butanoyl)-[1,4'-bipiperidine]-4'-carboxamide and 1'-(4-(4-oxobenzo[d][1,2,3]triazin-2(4H)-yl)butanoyl)-[1,4'-bipiperidine]-4'-carboxamide.
Uniqueness: : The specific positioning of the triazinone moiety in our compound imparts unique chemical and biological properties not present in other similar structures.
Propriétés
IUPAC Name |
1-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoyl]-4-piperidin-1-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O3/c23-21(31)22(27-12-4-1-5-13-27)10-15-26(16-11-22)19(29)9-6-14-28-20(30)17-7-2-3-8-18(17)24-25-28/h2-3,7-8H,1,4-6,9-16H2,(H2,23,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPUCGLODRGJII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)C(=O)CCCN3C(=O)C4=CC=CC=C4N=N3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 2-{2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate](/img/structure/B2460409.png)


![2-[(2-benzylphenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2460414.png)


![N-[(4-methoxyphenyl)methyl]-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2460419.png)
![1-[(1S)-1-Phenylethyl]-N-[2-[2-[[1-[(1S)-1-phenylethyl]pyrrole-2-carbonyl]amino]ethyldisulfanyl]ethyl]pyrrole-2-carboxamide](/img/structure/B2460421.png)



![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[(2,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2460428.png)
![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2460430.png)
![2-((5-(4-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-1-morpholinoethanone](/img/structure/B2460432.png)
